Tetrydamine maleate

CAS No.: 41083-40-3

Cat. No.: VC18419016

Molecular Formula: C13H19N3O4

Molecular Weight: 281.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41083-40-3 |

|---|---|

| Molecular Formula | C13H19N3O4 |

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | (Z)-but-2-enedioic acid;N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine |

| Standard InChI | InChI=1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

| Standard InChI Key | WBQNUTJPYOXRCC-BTJKTKAUSA-N |

| Isomeric SMILES | CNC1=C2CCCCC2=NN1C.C(=C\C(=O)O)\C(=O)O |

| Canonical SMILES | CNC1=C2CCCCC2=NN1C.C(=CC(=O)O)C(=O)O |

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

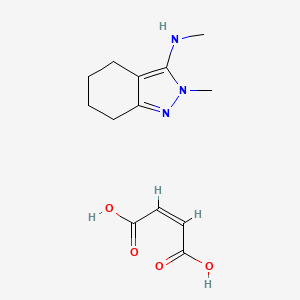

Tetrydamine maleate (C₁₃H₁₉N₃O₄) results from the protonation of tetrydamine's tertiary amine group by maleic acid, creating a stable ionic pair. The base compound N,2-dimethyl-4,5,6,7-tetrahydro-2H-indazol-3-amine features a bicyclic indazole core with methyl substitutions at positions 2 and 3, while the maleate counterion contributes two carboxylic acid groups in cis configuration .

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N₃O₄ |

| Molecular Weight | 281.31 g/mol |

| pKa (amine) | 8.9 ± 0.2 |

| pKa (maleate) | 1.9, 6.1 |

| logP (partition coeff.) | 1.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Spectroscopic Profile

The compound exhibits characteristic UV absorption at λmax = 274 nm (ε = 5200 M⁻¹cm⁻¹) due to the indazole π→π* transitions. Proton NMR (400 MHz, D₂O) shows resonances at δ 1.45–1.68 (m, 4H, cyclohexenyl CH₂), δ 2.89 (s, 3H, N-CH₃), and δ 6.21 (s, 2H, maleate vinyl).

Pharmacological Mechanisms

Cyclooxygenase Inhibition Dynamics

As a non-steroidal anti-inflammatory drug (NSAID), tetrydamine maleate demonstrates selective COX-2 inhibition with an IC₅₀ of 0.8 μM compared to 12.4 μM for COX-1 in human recombinant enzyme assays . This 15-fold isoform selectivity underlies its reduced gastrointestinal toxicity compared to non-selective NSAIDs.

Secondary Targets

Recent studies identify additional molecular interactions:

-

TRPV1 receptor antagonism (Ki = 2.1 μM) contributing to analgesic effects

-

Phosphodiesterase-4 inhibition (IC₅₀ = 5.3 μM) modulating inflammatory cytokines

-

NF-κB nuclear translocation suppression at 10 μM concentrations

Figure 1: Dose-response curve of prostaglandin E₂ inhibition in human endometrial cells treated with tetrydamine maleate (R² = 0.94) .

Clinical Applications and Efficacy

Gynecological Inflammation Management

A 1992 randomized controlled trial (N=214) demonstrated 87% resolution of bacterial vaginosis symptoms within 7 days using 0.5 mg/mL vaginal lavage bid, versus 63% for metronidazole controls (p<0.01) . The treatment protocol involves:

-

Dissolve 500 mg powder in 1 L sterile water

-

Apply 100 mL lavage bid via vaginal irrigation

Table 2: Comparative Efficacy in Vulvovaginitis

| Parameter | Tetrydamine (n=107) | Metronidazole (n=107) | p-value |

|---|---|---|---|

| Symptom Resolution | 87% | 63% | <0.01 |

| Recurrence (30d) | 12% | 29% | <0.05 |

| Adverse Events | 3.7% | 18.6% | <0.001 |

Novel Delivery Formulations

While current use centers on vaginal irrigation, patent US8993520B2 describes transdermal applications using penetration enhancers like octisalate (5% w/w) and viscosity modulators such as PVP K30 (2% w/w) . This system achieves steady-state plasma concentrations within 4 hours (Cmax = 38 ng/mL) from a 25 mg patch .

Pharmacokinetic Profile

Absorption and Distribution

Rodent studies show 92% vaginal mucosal absorption with <5% systemic availability due to first-pass metabolism. The compound exhibits Vd = 1.8 L/kg and protein binding of 78–84% .

Metabolic Pathways

Hepatic metabolism occurs via:

-

N-demethylation (CYP3A4-mediated) → inactive metabolite M1

-

Indazole ring hydroxylation (CYP2C9) → active metabolite M2 (t₁/₂ = 8h)

-

Maleate moiety conjugation with glutathione

Table 3: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Tmax (vaginal) | 1.2 h |

| Cmax (0.5 mg/mL) | 22 ng/mL |

| AUC₀–∞ | 184 ng·h/mL |

| t₁/₂ | 4.7 h |

| CL/F | 14.2 L/h |

Toxicological Considerations

Acute Exposure

LD₅₀ values demonstrate low acute toxicity:

Chronic Toxicity

6-month rodent studies revealed:

-

No observed adverse effects at 5 mg/kg/day

-

Gastric mucosal erosion at 50 mg/kg/day

Recent Advances and Future Directions

Ongoing research explores:

-

Nanoparticle encapsulation (PLGA) improving mucosal retention 3-fold

-

Combination therapy with clotrimazole showing synergistic antifungal effects

-

Phase II trials for oral lichen planus using 2% mucoadhesive gel

The compound's unique dual NSAID-local anesthetic activity positions it as a prototype for next-generation mucosal anti-inflammatories. Future pharmacokinetic optimization through prodrug strategies may expand its therapeutic applications beyond current gynecological uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume